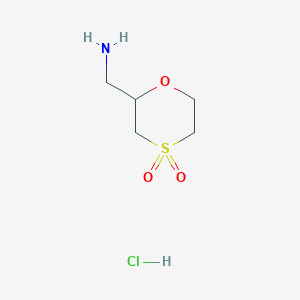

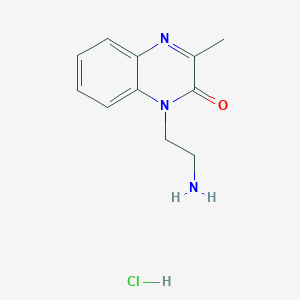

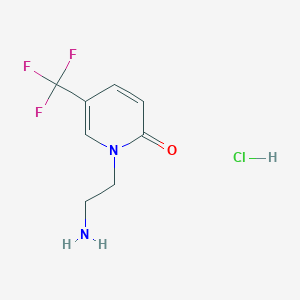

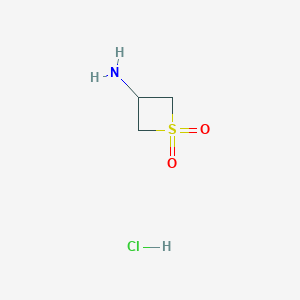

![molecular formula C19H24N4O4 B1377269 苄基3-((叔丁氧羰基)氨基)-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-羧酸酯 CAS No. 1373028-73-9](/img/structure/B1377269.png)

苄基3-((叔丁氧羰基)氨基)-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-羧酸酯

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the Boc protecting group and the formation of the pyrazolo[1,5-a]pyrazine ring system. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the Boc group could be removed under acidic conditions, and the pyrazolo[1,5-a]pyrazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .科学研究应用

合成和生物活性

新颖衍生物的合成:Lukić等人(2017年)的研究介绍了从苄基3-((叔丁氧羰基)氨基)-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-羧酸酯合成新颖衍生物。这些衍生物被测试用于抑制卡特普辛K和B,显示出显著的抑制活性,这在治疗背景下是相关的 (Lukić等人,2017)。

微波辅助制备:Nikulnikov等人(2009年)使用从苄基3-((叔丁氧羰基)氨基)-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-羧酸酯衍生的叔丁基酰胺,在微波辅助制备5,6-二氢吡唑并[1,5-a]吡嗪-4,7-二酮。这种方法展示了合成这些化合物的创新方法 (Nikulnikov et al., 2009)。

新颖的Furo[3,2-e]pyrazolo[3,4-b]pyrazines合成:El‐Dean等人(2018年)从3-甲基-6-氧代-1-苯基-6,7-二氢吡唑并[3,4-b]吡嗪-5-碳腈开始,开发了一系列新颖的furo[3,2-e]pyrazolo[3,4-b]pyrazines,与苄基3-((叔丁氧羰基)氨基)-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-羧酸酯相关。这些化合物显示出潜在的药理活性 (El‐Dean等人,2018)。

化学性质和反应性

反应性研究:Mironovich和Shcherbinin(2014年)探讨了相关化合物在各种条件下的反应性,为苄基3-((叔丁氧羰基)氨基)-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-羧酸酯衍生物的化学行为提供了见解 (Mironovich & Shcherbinin, 2014)。

一锅法合成方法:Zonouzi等人(2006年)报告了一种一锅法合成方法,涉及结构类似于苄基3-((叔丁氧羰基)氨基)-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-羧酸酯的化合物,展示了一种高效的合成方法 (Zonouzi et al., 2006)。

多样的合成途径:Rosa等人(2008年)展示了通过特异性区域转化过程合成与所讨论化学相关的吡唑-5-羧酸酯的方法。这项研究为相关化合物的合成方法的多样性提供了宝贵的见解 (Rosa et al., 2008)。

作用机制

Target of Action

This compound is a part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers . The exact biological targets and their roles are yet to be elucidated.

Mode of Action

It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry for the protection of amines . The Boc group can be removed under acidic conditions, revealing the amine group, which can then interact with its targets .

Biochemical Pathways

Compounds with boc-protected amines are often involved in peptide synthesis . They can be converted into imido esters by O-alkylation and then hydrogenated to amines . This suggests that the compound could potentially be involved in similar biochemical pathways.

Result of Action

Given its structure and the presence of the Boc group, it is plausible that it could be involved in peptide synthesis or other biochemical reactions involving amines .

Action Environment

It is known that the boc group can be removed under acidic conditions , suggesting that the compound’s activity could potentially be influenced by the pH of its environment.

安全和危害

未来方向

属性

IUPAC Name |

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-19(2,3)27-17(24)21-15-11-20-23-10-9-22(12-16(15)23)18(25)26-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHZKEAUMHSOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2CN(CCN2N=C1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。